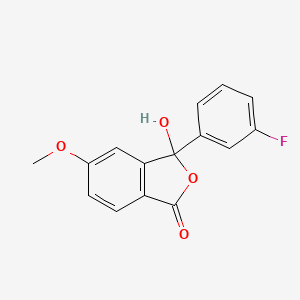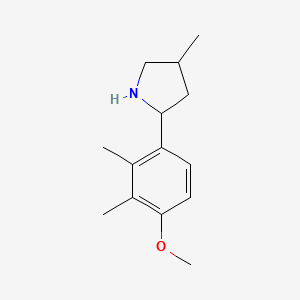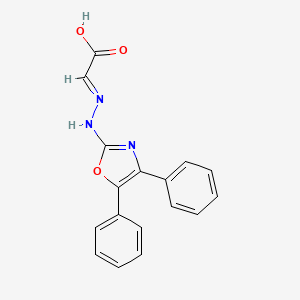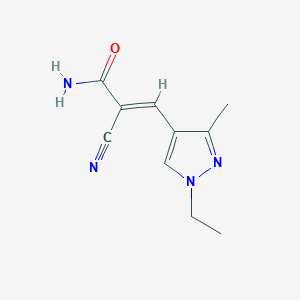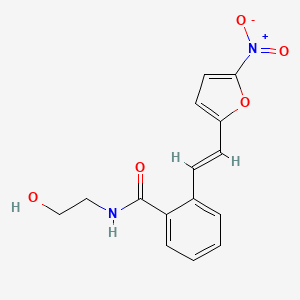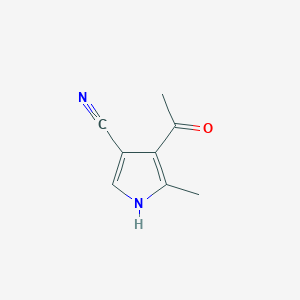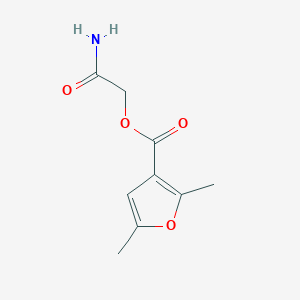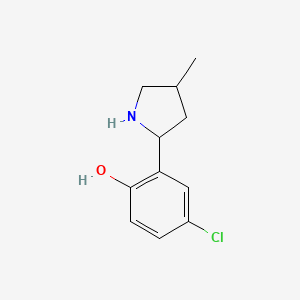![molecular formula C8H4ClNO4S B12888123 4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
4-Formylbenzo[d]oxazole-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylbenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound that features a benzoxazole ring fused with a sulfonyl chloride group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aldehydes under specific conditions. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol with lead tetraacetate (Pb(OAc)4) in acetic acid under reflux conditions . This is followed by reactions with hydrochloric acid (HCl), sodium nitrite (NaNO2), and sodium azide (NaN3), and further reaction with aromatic nitriles in isopropanol and zinc bromide (ZnBr2) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Wissenschaftliche Forschungsanwendungen
4-Formylbenzo[d]oxazole-2-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.
Biological Studies: It serves as a building block for the synthesis of molecules that can be used in biological assays and drug discovery.
Wirkmechanismus
The mechanism of action of 4-Formylbenzo[d]oxazole-2-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
2-Formylbenzo[d]oxazole: Similar structure but lacks the sulfonyl chloride group.
4-Formylbenzo[d]oxazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Benzoxazole-2-sulfonyl chloride: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H4ClNO4S |
|---|---|
Molekulargewicht |
245.64 g/mol |
IUPAC-Name |
4-formyl-1,3-benzoxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(12,13)8-10-7-5(4-11)2-1-3-6(7)14-8/h1-4H |
InChI-Schlüssel |
YYLFATVNCQADAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


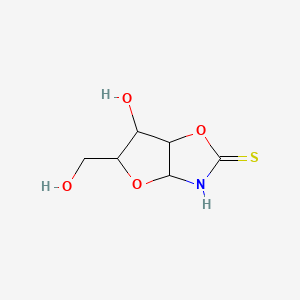
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)

